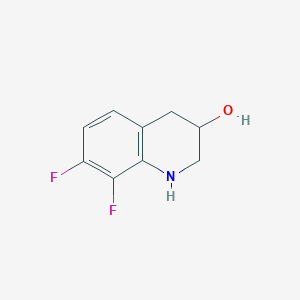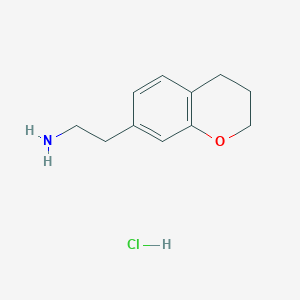
3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention due to its unique structure and potential applications. It consists of a pyrazole ring with difluoromethyl, ethyl, and methyl groups attached at specific positions. This compound is particularly interesting in the field of agrochemicals, where it serves as an intermediate in the synthesis of various fungicides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of difluoromethyl and other substituents onto a pyrazole ring. One common method involves the use of difluoroacetic acid, which is introduced at a post-synthesis phase. This method is cost-effective, simple, and safe, with high product yield and content . The reaction conditions often involve catalytic esterification using nanoscale titanium dioxide, which enhances the reaction yield and reduces the reaction time .
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. The process involves multiple steps, including the use of difluoroacetic acid and catalytic esterification. The reaction steps are designed to minimize the use of organic solvents, thereby reducing environmental pollution and solvent recovery costs .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
科学的研究の応用
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid involves the inhibition of specific enzymes, such as succinate dehydrogenase. This enzyme is part of the mitochondrial respiration chain, and its inhibition disrupts the energy production process in fungal cells, leading to their death . The compound’s molecular targets and pathways are still being studied, but its ability to inhibit key enzymes makes it a promising candidate for various applications .
類似化合物との比較
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group.
Benzovindiflupyr: A fungicide that contains a similar pyrazole ring structure with difluoromethyl and other substituents.
Bixafen: Another fungicide with a similar structure, used to control a wide range of fungal diseases in crops.
The uniqueness of this compound lies in its specific substituents, which confer unique properties and applications compared to other similar compounds .
特性
分子式 |
C8H10F2N2O2 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-ethyl-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-12-4(2)5(8(13)14)6(11-12)7(9)10/h7H,3H2,1-2H3,(H,13,14) |
InChIキー |
UVLORGGEVLZGGG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C(F)F)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
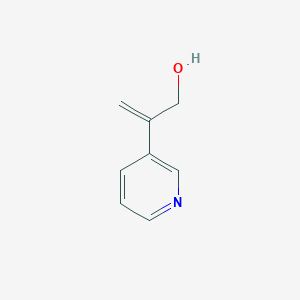
![tert-butyl N-[(2R)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B13452224.png)
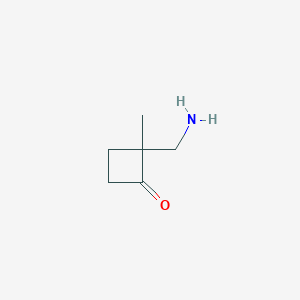
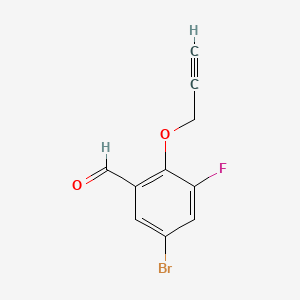
![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)
![2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13452259.png)


![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
